molecular formula C16H14N2OS B2944562 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone CAS No. 478029-65-1

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone

Cat. No.: B2944562
CAS No.: 478029-65-1
M. Wt: 282.36
InChI Key: FARUBGQZBUXMEL-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone typically involves multicomponent condensation reactions. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid under specific conditions to form the desired compound. Another approach involves the use of solvent- and catalyst-free synthesis under microwave irradiation, which can yield the compound in good to excellent quantities.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and large-scale reactors are often employed to facilitate the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may have applications in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in advanced material synthesis and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share a similar fused ring structure but may have different substituents or functional groups.

  • Phenylsulfanyl derivatives: Compounds containing phenylsulfanyl groups are structurally related but may differ in their core structure.

Uniqueness: 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfanyl)-1-ethanone is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the phenylsulfanyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-16(18-10-6-5-9-15(18)17-12)14(19)11-20-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARUBGQZBUXMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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